molecular formula C12H16Cl2O2 B14760133 2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol

2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol

Cat. No.: B14760133
M. Wt: 263.16 g/mol
InChI Key: AHMCWBWZEIRPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol is a chemical compound with the molecular formula C12H16Cl2O2 and a molecular weight of 263.16 g/mol . This compound is characterized by the presence of two chlorine atoms, a methyl group, and a propoxy group attached to a phenyl ring, along with an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol typically involves the chlorination of a suitable precursor compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(4-methyl-2-propoxyphenyl)ethanol
  • 2,2-Dichloro-1-(5-methyl-3-propoxyphenyl)ethanol
  • 2,2-Dichloro-1-(5-methyl-2-butoxyphenyl)ethanol

Uniqueness

2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H16Cl2O2

Molecular Weight

263.16 g/mol

IUPAC Name

2,2-dichloro-1-(5-methyl-2-propoxyphenyl)ethanol

InChI

InChI=1S/C12H16Cl2O2/c1-3-6-16-10-5-4-8(2)7-9(10)11(15)12(13)14/h4-5,7,11-12,15H,3,6H2,1-2H3

InChI Key

AHMCWBWZEIRPKI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)C(C(Cl)Cl)O

Origin of Product

United States

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